

Sulfo-Cyanine3 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

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Compound of Interest

Compound Name: **Sulfo-Cyanine3 NHS ester**

Cat. No.: **B611059**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Sulfo-Cyanine3 (Sulfo-Cy3) NHS ester for the fluorescent labeling of antibodies and subsequent application in immunofluorescence microscopy. This document includes detailed protocols, quantitative data for the fluorophore, and workflow diagrams to ensure successful experimental outcomes.

Introduction

Sulfo-Cyanine3 NHS ester is a bright, water-soluble fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.^{[1][2]} Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable covalent bonds.^[3] The inclusion of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling sensitive proteins like antibodies in aqueous environments without the need for organic co-solvents.^{[2][4]} With its bright orange-red fluorescence, high quantum yield, and good photostability, Sulfo-Cy3 is an excellent choice for various fluorescence-based applications, including immunofluorescence microscopy.^{[5][6]}

Quantitative Data Summary

The selection of an appropriate fluorophore is critical for the success of immunofluorescence experiments. The following tables summarize the key spectral and photophysical properties of

Sulfo-Cyanine3 and other common cyanine dyes for comparative purposes.

Table 1: Spectral Properties of Common Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$) | Quantum Yield (Φ) |
|----------------|---------------------|-------------------|---|--------------------------|
| Sulfo-Cyanine3 | ~548 - 555 | ~563 - 572 | ~150,000 - 162,000 | ~0.1 - 0.15 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 |

Note: Spectral properties can be influenced by the conjugation partner and the local microenvironment.[\[7\]](#)

Table 2: Physicochemical Properties of **Sulfo-Cyanine3 NHS Ester**

| Property | Value |
|------------------|--|
| Appearance | Dark red crystals [2] |
| Molecular Weight | ~735.80 g/mol (may vary slightly by salt form) [2] |
| Solubility | High solubility in water and polar organic solvents (e.g., DMSO, DMF) [2][8] |
| Storage | Store at -20°C, desiccated and protected from light [2][9] |

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-Cyanine3 NHS Ester

This protocol describes the covalent labeling of an antibody with **Sulfo-Cyanine3 NHS ester**. It is crucial to use an antibody solution free of amine-containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA), as these will compete for reaction with the NHS ester.[9]

Materials:

- Antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)
- **Sulfo-Cyanine3 NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., spin desalting column)
- Storage buffer (e.g., PBS with 0.1% BSA and sodium azide)

Procedure:

- Prepare the Antibody:
 - Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[10]
 - If the antibody solution contains low molecular weight amine-containing substances, it must be purified by dialysis or gel filtration before labeling.
- Prepare the Dye Solution:
 - Dissolve the **Sulfo-Cyanine3 NHS ester** in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[9] This solution should be prepared fresh and used immediately.
- Conjugation Reaction:

- Determine the optimal molar ratio of dye to antibody. A common starting point is a 5:1 to 20:1 molar excess of the dye.[9]
- Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
- Purification of the Labeled Antibody:
 - Remove unreacted dye by passing the reaction mixture through a spin desalting column according to the manufacturer's instructions.[11][12]
 - Collect the purified, labeled antibody.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA (0.1%) and a preservative such as sodium azide.[9]

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for indirect immunofluorescence staining of fixed and permeabilized cells using a Sulfo-Cy3-labeled secondary antibody.

Materials:

- Cells grown on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[7]
- Blocking Buffer (e.g., 2% fish gelatin in PBS)[13]

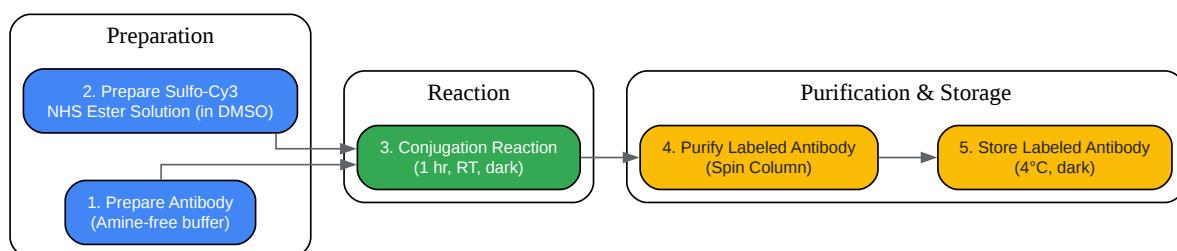
- Primary Antibody (specific to the target antigen)
- Sulfo-Cyanine3-conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI) (optional)
- Antifade Mounting Medium

Procedure:

- Cell Fixation:
 - Rinse cells twice with PBS to remove culture medium.[[13](#)]
 - Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.[[14](#)]
 - Rinse the cells three times with PBS.[[14](#)]
- Permeabilization (for intracellular targets):
 - Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.[[14](#)]
 - Rinse the cells three times with PBS.[[14](#)]
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[[14](#)]
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its recommended working concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[[14](#)]
 - Wash the cells three times with PBS for 5 minutes each.[[15](#)]

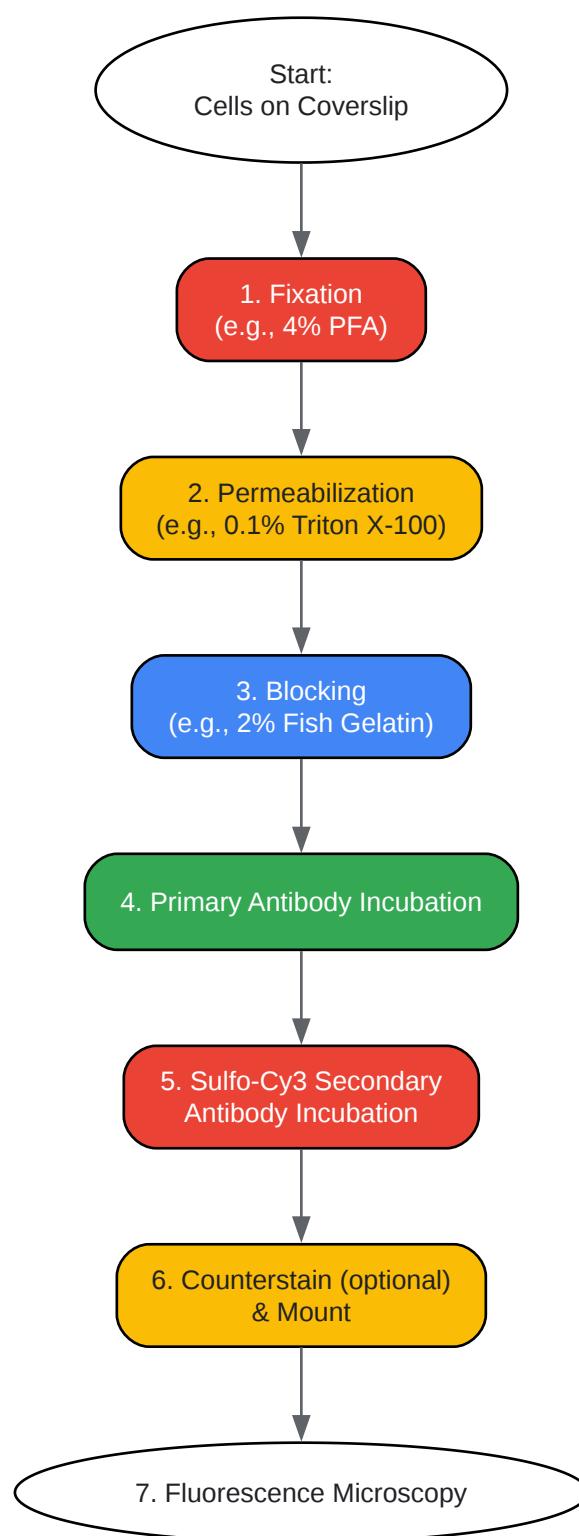
- Secondary Antibody Incubation:
 - Dilute the Sulfo-Cyanine3-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[14]
 - Wash the cells extensively with PBS to remove unbound secondary antibody.[7]
- Counterstaining and Mounting:
 - (Optional) Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.[7]
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[14]
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cyanine3 (e.g., a TRITC filter set) and any other fluorophores used.[1]

Diagrams



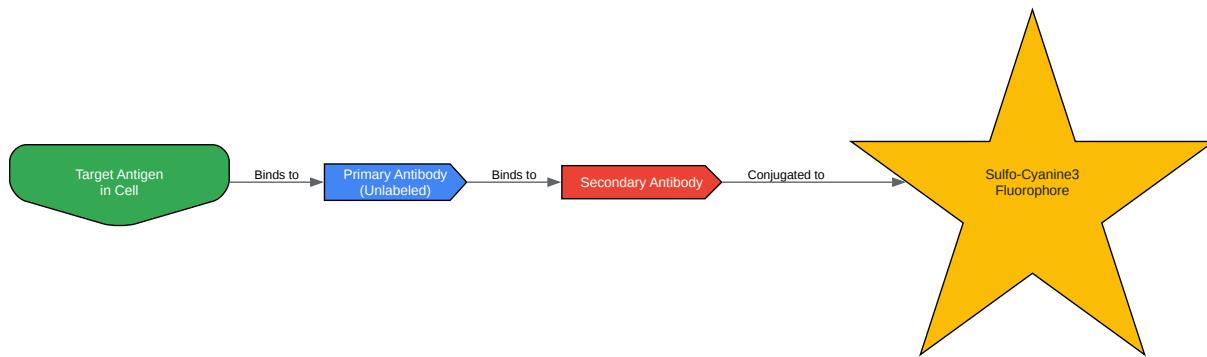
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Workflow for Antibody Labeling with **Sulfo-Cyanine3 NHS Ester**.



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Indirect Immunofluorescence Staining Workflow.



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Principle of Indirect Immunofluorescence Detection.

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